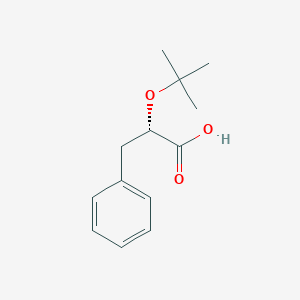

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid

Description

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanoic acid backbone

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

DSRAXLWJLVSPSD-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)O[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid typically involves the introduction of the tert-butoxy group into a suitable precursor. One common method is the esterification of a propanoic acid derivative with tert-butyl alcohol under acidic conditions. This can be achieved using a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using flow microreactors. These systems allow for continuous production, improved reaction control, and reduced waste, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound’s structural features make it a useful probe in studying biological processes.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid: Unique due to the presence of both tert-butoxy and phenyl groups.

(2S)-2-(tert-butoxy)-3-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.

(2S)-2-(tert-butoxy)-3-ethylpropanoic acid: Contains an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.

Biological Activity

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxy group and a phenylpropanoic acid moiety, which contribute to its chemical reactivity and biological interactions. The stereochemistry at the 2-position is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and receptor binding, influencing various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic processes.

- Receptor Binding : It may bind to receptors involved in signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Some derivatives have shown promising results against various pathogens.

- Antiparasitic Properties : In vitro studies have indicated effectiveness against Plasmodium falciparum, the causative agent of malaria.

1. Antiparasitic Activity

A study evaluated the antiparasitic activity of various compounds related to this compound against P. falciparum. Results demonstrated that modifications in structure significantly influenced potency. For instance:

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 50 | 1000 |

| Compound B | 30 | 1500 |

| Compound C | 10 | 2000 |

These findings underscore the importance of structural modifications in enhancing biological activity while maintaining selectivity towards human cells .

2. In Vitro Cytotoxicity

In vitro cytotoxicity assays using Vero cell lines revealed varying selectivity indices for synthesized derivatives of the compound. The selectivity indices ranged from 37,281 to lower values depending on structural variations, indicating good safety profiles for certain analogs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Compound X | Moderate Anti-inflammatory | Lacks tert-butoxy group |

| Compound Y | Strong Antimicrobial | Different phenyl substitutions |

This comparison highlights how specific functional groups and stereochemistry can significantly influence biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.